molecular formula C10H17N3O B13310585 4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine

4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13310585
M. Wt: 195.26 g/mol
InChI Key: LZKAZFGNLALSRN-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine (CAS 1565991-71-0) is a synthetic organic compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This chemical belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . The structure is further defined by an ethyl group at the 4-position, a methyl group at the 1-position, and an oxolane (tetrahydrofuran) ring at the 3-position of the pyrazole ring. As a pyrazole derivative, this compound is a subject of interest in various research fields, including medicinal chemistry and drug discovery. Pyrazoline and pyrazole scaffolds are well-known in pharmacological research for their diverse biological activities . While the specific biological data for this compound is not fully detailed in the public literature, structurally similar compounds have demonstrated a range of therapeutic properties in preclinical studies, such as anti-inflammatory and analgesic activities . The presence of the oxolane moiety may influence the compound's lipophilicity and its interaction with biological targets, making it a valuable building block for investigating structure-activity relationships (SAR). Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules or to explore its potential as a cannabinoid CB1 receptor modulator, a known area of interest for pyrazoline derivatives . The product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(oxolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3

InChI Key

LZKAZFGNLALSRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCCO2)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the pyrazole core, followed by regioselective substitutions to install the methyl, ethyl, oxolane, and amine groups. The preparation can be divided into key stages:

  • Step 1: Formation of Pyrazole Core
    Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, a substituted β-diketone or β-ketoester bearing the oxolane moiety can be used.

  • Step 2: N-Methylation
    The methyl group at N-1 is introduced via alkylation using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF).

  • Step 3: Installation of Oxolane Ring
    The oxolane substituent at C-3 can be introduced either by using an oxolane-containing precursor or by nucleophilic substitution on a halogenated pyrazole intermediate.

  • Step 4: Introduction of Ethyl Group at C-4
    The ethyl substituent can be installed via alkylation or cross-coupling reactions such as Suzuki-Miyaura coupling using appropriate ethyl boronic acid derivatives.

  • Step 5: Amination at C-5
    The amine group at C-5 is introduced through substitution reactions, often by displacement of a leaving group (e.g., halogen) or via reductive amination.

Specific Synthetic Routes and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation Hydrazine hydrate + β-diketone (bearing oxolane) Cyclocondensation under reflux in ethanol or acetic acid
2 N-Methylation Methyl iodide, K2CO3, DMF, room temp to 60°C Selective methylation at N-1; monitored by TLC
3 Oxolane attachment Nucleophilic substitution or use of oxolane-substituted diketone Requires protection/deprotection steps if needed
4 C-4 Ethylation Suzuki coupling: ethylboronic acid, Pd(PPh3)4, base (K3PO4), dioxane, 80-100°C Cross-coupling to install ethyl group selectively
5 C-5 Amination Nucleophilic substitution with ammonia or amine source Often performed under pressure or elevated temperature

Alternative Synthetic Approaches

  • Direct Functionalization:
    Some methods start from a pre-formed pyrazole core and perform regioselective lithiation at C-4 or C-5, followed by electrophilic substitution to install ethyl or amine groups.

  • Multi-Component Reactions:
    One-pot syntheses combining hydrazines, aldehydes, and β-ketoesters under acidic or basic catalysis can yield substituted pyrazoles efficiently, potentially incorporating the oxolane ring in the starting materials.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Stage Method Reagents Conditions Yield (%) Notes
Pyrazole formation Cyclocondensation Hydrazine hydrate, substituted β-diketone Reflux, EtOH or AcOH 70-85 Key step for ring closure
N-Methylation Alkylation Methyl iodide, K2CO3 25-60°C, DMF 80-90 Selective for N-1 position
Oxolane introduction Nucleophilic substitution or precursor use Oxolane-substituted diketone or halopyrazole Variable 60-75 Protecting groups may be needed
C-4 Ethylation Suzuki coupling Ethylboronic acid, Pd catalyst 80-100°C, dioxane 65-80 Requires inert atmosphere
C-5 Amination Nucleophilic substitution Ammonia or amine source Elevated temp/pressure 70-85 Final functionalization

Research Findings and Optimization Notes

  • Reaction yields and selectivity depend heavily on solvent choice, temperature control, and reagent purity.
  • Use of inert atmosphere (nitrogen or argon) is critical during palladium-catalyzed coupling steps to prevent catalyst deactivation.
  • Protecting groups for amines or hydroxyls on oxolane may be necessary during multi-step sequences to avoid side reactions.
  • Analytical monitoring by TLC, NMR, and HPLC throughout synthesis ensures high purity and structural integrity.
  • Scale-up considerations include solvent recycling and catalyst recovery for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed under an inert atmosphere to prevent oxidation.

      Products: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

  • Substitution

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.

      Products: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Potential Applications

4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine has potential applications across various fields:

  • Medicinal Chemistry: Due to its unique structure, this compound can be used in the synthesis of various pharmaceutical drugs.
  • Material Science: It can be used as a building block for creating new materials with specific properties.
  • Agrochemicals: It may be explored for the synthesis of new pesticides or herbicides.

The mechanisms through which this compound exerts its effects in biological systems involve interactions with molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various physiological effects that require further experimental elucidation.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-aminesSimilar pyrazole core but with a different oxolan substitutionLacks the amine group
4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-olContains a hydroxyl group instead of an amineDifferent reactivity profile
4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-carboxylic acidFeatures a carboxylic acid groupInfluences acidity and reactivity

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, modulating their activity.
    • It can interact with nucleic acids, affecting gene expression and protein synthesis.
  • Pathways Involved

    • The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
    • It can modulate metabolic pathways, altering the production and utilization of cellular metabolites.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Key Properties/Activities References
4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine Oxolan-2-yl (tetrahydrofuran-2-yl) Moderate hydrogen bonding potential; balanced lipophilicity (estimated logP ~1.5–2.0).
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine Tetrahydropyran-4-yl Increased steric bulk (6-membered ring); higher molecular weight (209.29 g/mol) .
3-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives 4-Fluorophenyl Planar aromatic group; hydrophobic (logP ~2.5–3.0); used in kinase inhibitors .
3-(Pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl Nitrogen-containing aromatic ring; enhances hydrogen bonding and π-stacking .
3-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine Imidazol-4-yl Nitrogen-rich heterocycle; antiproliferative activity (IC50 ~16–19 µg/mL in MCF-7 cells) .
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl Sulfur-containing heterocycle; modulates electronic properties .

Physicochemical Properties

Property Oxolan-2-yl Derivative Tetrahydropyran-4-yl Derivative 4-Fluorophenyl Derivative
Molecular Weight (g/mol) ~209 (estimated) 209.29 ~220–230
logP (Estimated) 1.5–2.0 1.8–2.3 2.5–3.0
Hydrogen Bond Acceptors 3 (O from oxolan, NH2) 3 (O from pyran, NH2) 2 (F, NH2)

Biological Activity

4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by a five-membered heterocyclic structure that includes nitrogen atoms. This compound has garnered attention due to its potential biological activities, which could be harnessed in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_{3}O, with a molecular weight of 195.26 g/mol. Its structure includes an ethyl group, a methyl group, and an oxolan-2-yl moiety attached to the pyrazole ring, contributing to its diverse chemical reactivity and potential biological applications .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate physiological processes, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways, potentially influencing cellular responses.

Therapeutic Potential

Research indicates that compounds similar to 4-Ethyl-1-methyl-3-(oxolan-2-yL)-1H-pyrazol-5-amines exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The unique substitution pattern of the pyrazole ring enhances its ability to interact with biological targets.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
4-Ethyl-1-methyl-3-(oxolan-3-yL)-1H-pyrazol-5-aminesSimilar pyrazole core but different oxolan substitutionLacks the amine group
4-Ethyl-1-methyl-3-(oxolan -3-yL)-1H-pyrazol -5 -olContains a hydroxyl group instead of an amineDifferent reactivity profile
4-Ethyl -1 -methyl -3 -(oxolan -3-yL) -1H-pyrazol -5-carboxylic acidFeatures a carboxylic acid groupInfluences acidity and reactivity

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including those structurally related to 4-Ethyl-1-methyl-3-(oxolan-2-yL)-1H-pyrazol-5-amines.

Study 1: Anticancer Activity

A study published in MDPI explored various pyrazole derivatives for their anticancer properties. The findings suggested that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

A key synthesis involves cyclization of substituted hydrazides with phosphorus oxychloride at 120°C, followed by formylation and oxidation to generate pyrazole intermediates. For example, 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates are synthesized in four steps (cyclization, formylation, oxidation, acylation) and characterized via IR and NMR spectroscopy . Solvent-free condensation with aldehydes under reflux conditions is another method to form pyrazole cores, with yields optimized by controlling reaction time and stoichiometry .

Q. How is structural elucidation of this compound performed, and what spectral techniques are prioritized?

Structural confirmation relies on a combination of IR (to identify amine and carbonyl groups), 1H^1H- and 13C^{13}C-NMR (to assign substituents on the pyrazole ring and oxolane moiety), and mass spectrometry (to verify molecular weight). For example, IR peaks at 1650–1700 cm1^{-1} indicate carbonyl stretching in intermediates, while NMR signals at δ 2.3–2.8 ppm correlate with ethyl and methyl groups .

Q. What preliminary biological screening methodologies are used to assess its bioactivity?

Antibacterial activity is typically evaluated via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined using broth dilution. Cytotoxicity is assessed using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values calculated after 48–72 hours of exposure .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). For instance, ICReDD’s reaction path search methods reduce trial-and-error by integrating computational predictions with experimental validation, accelerating heterocyclic ring formation .

Q. How do researchers resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed by:

  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers).
  • 2D techniques (COSY, HSQC) to confirm connectivity in crowded regions (e.g., oxolane protons).
  • X-ray crystallography for unambiguous confirmation, as seen in studies of related pyrazoles where dihedral angles between rings were resolved .

Q. What strategies improve yield in multi-step syntheses involving oxolane and pyrazole moieties?

  • Protecting groups : Temporarily shield amine groups during acylation steps to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 48 hours to 30 minutes) .
  • Flow chemistry : Enhances control over exothermic reactions (e.g., phosphorous oxychloride-mediated cyclization) .

Q. How is the compound’s mechanism of action investigated in pharmacological studies?

  • Enzyme inhibition assays : Test inhibition of carbonic anhydrase I/II (hCA I/II) using stopped-flow CO2_2 hydration.
  • Molecular docking : Simulate binding to targets like tubulin (for antimitotic activity) using AutoDock Vina.
  • Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomal incubations .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

HPLC with UV detection (λ = 254 nm) separates impurities, while LC-MS/MS distinguishes isobaric species. For example, residual hydrazine from synthesis is quantified using derivatization with benzaldehyde followed by GC-FID .

Q. How are stability studies designed for derivatives under varying conditions?

  • Forced degradation : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Kinetic modeling : Determine degradation rate constants (k) and shelf-life using Arrhenius equations .

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